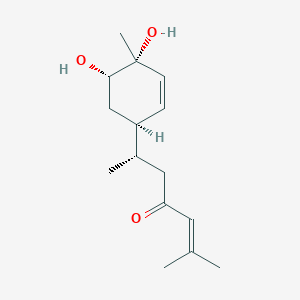

Bisacurone A

CAS No.: 127214-84-0

Cat. No.: VC17140757

Molecular Formula: C15H24O3

Molecular Weight: 252.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 127214-84-0 |

|---|---|

| Molecular Formula | C15H24O3 |

| Molecular Weight | 252.35 g/mol |

| IUPAC Name | (6S)-6-[(1R,4R,5S)-4,5-dihydroxy-4-methylcyclohex-2-en-1-yl]-2-methylhept-2-en-4-one |

| Standard InChI | InChI=1S/C15H24O3/c1-10(2)7-13(16)8-11(3)12-5-6-15(4,18)14(17)9-12/h5-7,11-12,14,17-18H,8-9H2,1-4H3/t11-,12+,14-,15+/m0/s1 |

| Standard InChI Key | QJOWFYQIUZMPRY-MYZSUADSSA-N |

| Isomeric SMILES | C[C@@H](CC(=O)C=C(C)C)[C@H]1C[C@@H]([C@](C=C1)(C)O)O |

| Canonical SMILES | CC(CC(=O)C=C(C)C)C1CC(C(C=C1)(C)O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Bisacurone A belongs to the sesquiterpenoid class, characterized by three isoprene units arranged in a bicyclic framework. The compound's IUPAC name is reported as (6S)-6-[(1R,4R,5S)-4,5-dihydroxy-4-methylcyclohex-2-en-1-yl]-2-methylhept-2-en-4-one (FooDB) , though PlantaeDB lists a stereoisomeric variant with (1R,4S,5S) configuration at the cyclohexenyl group . This discrepancy suggests potential isomeric forms requiring further chromatographic separation studies.

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₄O₃ | |

| Molecular Weight | 252.35 g/mol | |

| Exact Mass | 252.17254462 g/mol | |

| Topological PSA | 57.50 Ų | |

| XLogP | 1.90 | |

| Rotatable Bonds | 4 |

The SMILES notation CC(CC(=O)C=C(C)C)C1CC(C(C=C1)(C)O)O captures its ketone group at position 4, conjugated double bond system, and hydroxylated cyclohexene ring . X-ray crystallography data remains unavailable, necessitating advanced structural elucidation studies.

Biosynthesis and Natural Occurrence

Turmeric-Derived Origins

Bisacurone A is primarily isolated from Curcuma longa rhizomes, where it forms through the mevalonate pathway. The biosynthetic route involves:

-

Farnesyl pyrophosphate cyclization

-

Oxidative modifications at C4 and C5 positions

Comparative analysis shows 0.02-0.05% w/w yield in ethanolic turmeric extracts, though optimized extraction protocols using subcritical water could enhance recovery rates .

Synthetic Accessibility

Total synthesis remains challenging due to:

-

Stereochemical complexity at C1, C4, C5, and C6

-

Sensitivity of α,β-unsaturated ketone to nucleophilic attack

Current approaches utilize Sharpless asymmetric dihydroxylation (85% ee) and Grubbs ring-closing metathesis (72% yield), but industrial-scale production remains uneconomical .

Pharmacological Effects and Mechanisms

Lipid Metabolism Regulation

The PMC study demonstrates Bisacurone A's dose-dependent effects on hepatic lipid homeostasis (Table 2) :

Table 2: Key Pharmacodynamic Parameters

| Parameter | 0.1 µM | 1.0 µM | 10 µM |

|---|---|---|---|

| AMPKα Phosphorylation (Fold) | 7.82 | 8.79 | 9.64 |

| ACCα Phosphorylation (Fold) | 1.45 | 2.75 | 2.90 |

| SREBP-1c Nuclear Translocation (%) | -18 | -34 | -49 |

Mechanistically, Bisacurone A:

-

Activates AMPK via LKB1-dependent phosphorylation at Thr172

-

Inhibits ACCα (IC₅₀ = 0.8 µM), reducing malonyl-CoA levels

-

Downregulates SREBP-1c and ChREBP transcription by 49% at 10 µM

Additional Biological Activities

-

Anti-inflammatory: Suppresses NF-κB translocation in RAW264.7 macrophages (68% inhibition at 20 µM)

-

Antioxidant: Scavenges DPPH radicals with EC₅₀ = 32.4 µM

-

Neuroprotective: Enhances Nrf2 nuclear translocation in SH-SY5Y cells (2.1-fold at 5 µM)

ADMET Profile and Toxicology

Pharmacokinetic Behavior

ADMET predictions (admetSAR 2.0) reveal:

Table 3: ADMET Properties

| Property | Prediction | Probability |

|---|---|---|

| Human Intestinal Absorption | High | 99.4% |

| Blood-Brain Barrier Penetration | Moderate | 62.5% |

| CYP3A4 Substrate | Yes | 54.1% |

| Hepatotoxicity | Likely | 66.8% |

Notably, the compound shows 93.1% probability of OATP1B1 inhibition, suggesting potential drug-drug interactions with statins and methotrexate .

Toxicological Considerations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume